molecular formula C23H17NO3 B4905099 3-[4-[(2-Hydroxy-3-methylphenyl)methylideneamino]phenyl]chromen-2-one

3-[4-[(2-Hydroxy-3-methylphenyl)methylideneamino]phenyl]chromen-2-one

Cat. No.: B4905099
M. Wt: 355.4 g/mol
InChI Key: ZTASDVCKBYJSJJ-UHFFFAOYSA-N
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Description

3-[4-[(2-Hydroxy-3-methylphenyl)methylideneamino]phenyl]chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core, a phenyl group, and a hydroxy-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(2-Hydroxy-3-methylphenyl)methylideneamino]phenyl]chromen-2-one typically involves the condensation of 4-aminophenylchromen-2-one with 2-hydroxy-3-methylbenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, in an ethanol solvent. The reaction mixture is stirred at room temperature for several hours until the desired product precipitates out. The product is then filtered, washed with ethanol, and dried to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(2-Hydroxy-3-methylphenyl)methylideneamino]phenyl]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl and chromen-2-one moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl and chromen-2-one derivatives.

Scientific Research Applications

3-[4-[(2-Hydroxy-3-methylphenyl)methylideneamino]phenyl]chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-[4-[(2-Hydroxy-3-methylphenyl)methylideneamino]phenyl]chromen-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-[(2-Hydroxy-3-methylphenyl)methylideneamino]phenyl]chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy-methylphenyl moiety with a chromen-2-one core differentiates it from other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

3-[4-[(2-hydroxy-3-methylphenyl)methylideneamino]phenyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c1-15-5-4-7-18(22(15)25)14-24-19-11-9-16(10-12-19)20-13-17-6-2-3-8-21(17)27-23(20)26/h2-14,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTASDVCKBYJSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=NC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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